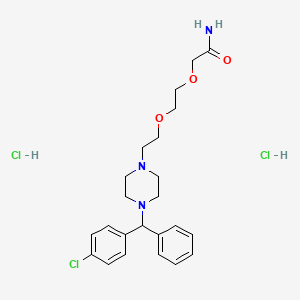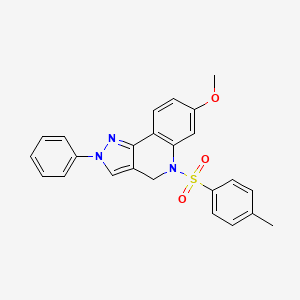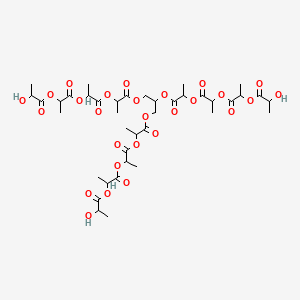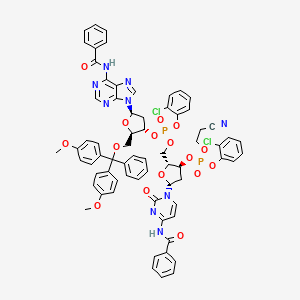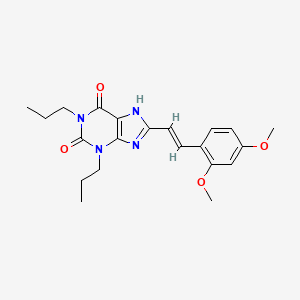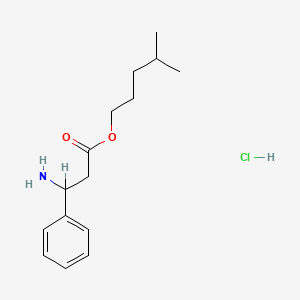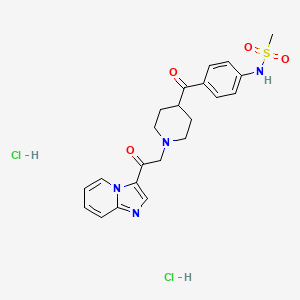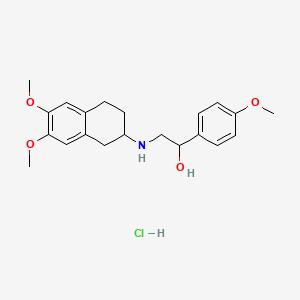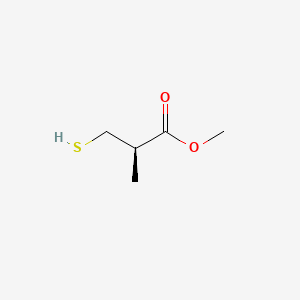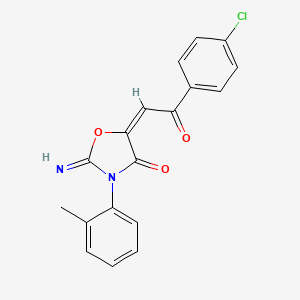
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a chlorophenyl group, an oxoethylidene group, an imino group, and a methylphenyl group, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone typically involves multi-step organic reactions. One common method is the condensation reaction between 4-chlorobenzaldehyde and 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with ethyl oxalyl chloride under basic conditions to yield the final oxazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxazolidinone oxides
Reduction: Reduced oxazolidinone derivatives
Substitution: Substituted oxazolidinones with various functional groups
Scientific Research Applications
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinone Derivatives: Compounds like linezolid and tedizolid, which are also oxazolidinones, share similar structural features and biological activities.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as chloramphenicol, exhibit similar antimicrobial properties.
Uniqueness
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
122975-87-5 |
|---|---|
Molecular Formula |
C18H13ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-(2-methylphenyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-4-2-3-5-14(11)21-17(23)16(24-18(21)20)10-15(22)12-6-8-13(19)9-7-12/h2-10,20H,1H3/b16-10+,20-18? |
InChI Key |
AAEILTWOFSHPJP-MSWOZKQMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



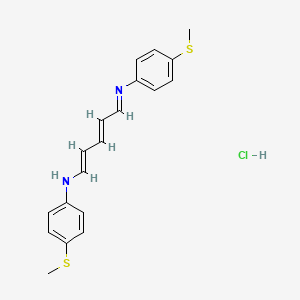
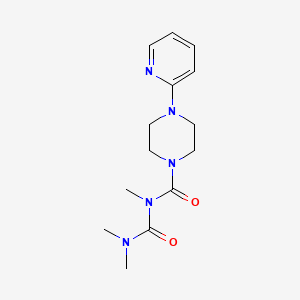
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

